tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate
Overview
Description
tert-Butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate: is a synthetic organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing an oxygen and nitrogen atom in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate typically involves the reaction of 2-amino-4-nitrophenol with 2-chloroacetyl chloride to form an intermediate, which is then reduced using boron trifluoride etherate and sodium borohydride in tetrahydrofuran (THF) solvent at room temperature. The resulting product is then reacted with tert-butyl chloroformate in the presence of a base such as pyridine to yield the final compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the oxidation of the benzoxazine ring.
Reduction: Reduction reactions can be performed on the nitro group present in the intermediate stages of synthesis.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution at the benzoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl or aryl sulfonyl chlorides can be used in substitution reactions, often in the presence of a base like pyridine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzoxazine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of novel therapeutic agents targeting various diseases, including cancer and infectious diseases .
Industry: The compound is also investigated for its use in the production of advanced materials, such as high-performance polymers and coatings. Its unique chemical structure imparts desirable properties, such as thermal stability and resistance to degradation .
Mechanism of Action
The mechanism of action of tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride: This compound shares a similar tert-butyl carbamate structure but differs in the heterocyclic ring system.
N-Boc-3,4-dihydro-2H-pyridine: Another compound with a tert-butyl carbamate group, but with a different nitrogen-containing ring.
Uniqueness: tert-Butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate is unique due to its benzoxazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
tert-butyl N-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-13(2,3)18-12(16)15-9-4-5-11-10(8-9)14-6-7-17-11/h4-5,8,14H,6-7H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBUVRBRQKQRER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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